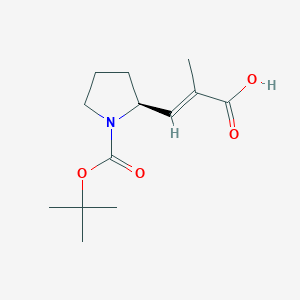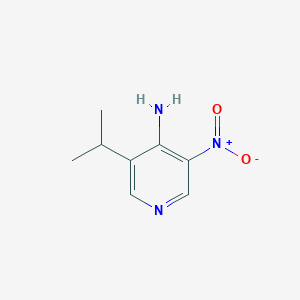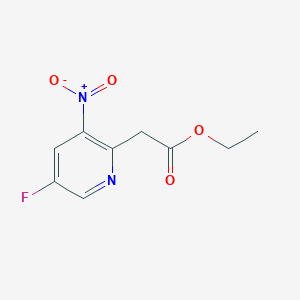
(2-Amino-5-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-ethylphenyl)methanol is an organic compound that belongs to the class of phenols and alcohols It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, with a hydroxyl group (-OH) attached to the carbon adjacent to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-5-ethylphenyl)methanol, using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is subjected to catalytic hydrogenation, where hydrogen gas and a metal catalyst (e.g., palladium on carbon) are used to reduce the nitro group to an amino group. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-ethylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic conditions
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or other reduced derivatives
Substitution: Formation of amides or secondary amines
Aplicaciones Científicas De Investigación
(2-Amino-5-ethylphenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Amino-5-ethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-5-methylphenol): Similar structure but with a methyl group instead of an ethyl group.
(2-Amino-4-ethylphenol): Similar structure but with the amino group in a different position.
Uniqueness
(2-Amino-5-ethylphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a hydroxyl group on the benzene ring provides a versatile platform for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2-amino-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6,10H2,1H3 |
Clave InChI |
HJNUZYKORIFDIG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


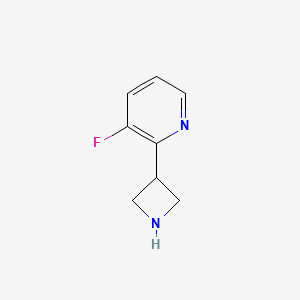

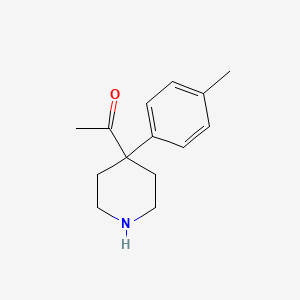
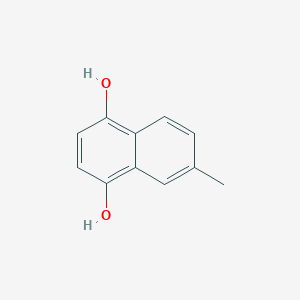
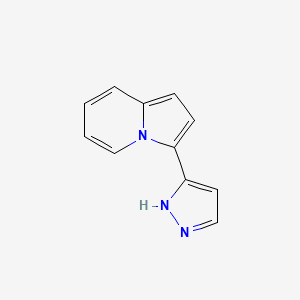

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)


